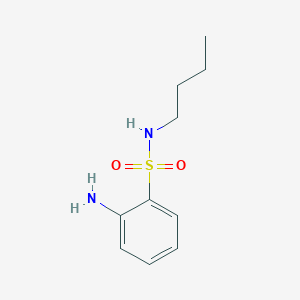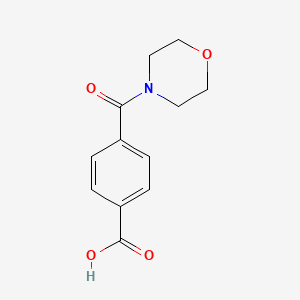
Acide 1-éthyl-5-oxopyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl group at the 1-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position
Applications De Recherche Scientifique
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is suggested to be a potential antagonist for GABA-receptors, histamine-N-methyl transferase inhibitors, and benzodiazepine receptors . These targets play crucial roles in the nervous system, regulating neurotransmission and influencing various physiological and psychological processes.
Mode of Action
The compound interacts with its targets by binding to the active sites of these receptors and enzymes. This binding can inhibit the normal function of these targets, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The affected pathways primarily involve neurotransmission in the nervous system. By acting as an antagonist for GABA-receptors and benzodiazepine receptors, the compound can influence the GABAergic and glutamatergic neurotransmission systems . The inhibition of histamine-N-methyl transferase can affect the metabolism of histamine, a key mediator of inflammatory responses .
Result of Action
The molecular and cellular effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid’s action are largely dependent on its interaction with its targets. By inhibiting the function of GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors, the compound can potentially exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
Analyse Biochimique
Biochemical Properties
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions suggest that 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .
Cellular Effects
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been observed to stimulate the division of isolated monkey kidney cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA receptors and other biomolecules can modulate neurotransmission and other cellular functions .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. It acts as an antagonist to GABA receptors and histamine-N-methyltransferase, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial pharmacological effects, such as anxiolytic and antiepileptic activities . At higher doses, it can cause toxic or adverse effects, including arrhythmogenic activity . Understanding the dosage-dependent effects is essential for its potential therapeutic applications .
Metabolic Pathways
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. The compound’s effects on metabolic flux and metabolite levels can influence various biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with an appropriate reagent can yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Comparaison Avec Des Composés Similaires
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an ethyl group at the 1-position.
Ethyl 5-oxopyrrolidine-3-carboxylate: This compound is an ester derivative of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.
Uniqueness: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUQHZYYWBHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405855 | |
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52743-73-4 | |
| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)








